N-(4-chlorobenzyl)-1-(pyridin-2-yloxy)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-1-(pyridin-2-yloxy)butan-2-amine is an organic compound that features a chlorobenzyl group, a pyridinyl group, and a butan-2-amine backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-1-(pyridin-2-yloxy)butan-2-amine typically involves the following steps:
Formation of the pyridin-2-yloxy group: This can be achieved by reacting pyridine-2-ol with an appropriate alkylating agent.
Attachment of the chlorobenzyl group: This step involves the reaction of 4-chlorobenzyl chloride with the intermediate formed in the previous step.
Formation of the butan-2-amine backbone: This can be done by reacting the intermediate with a butan-2-amine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of oxides or other derivatives.
Reduction: Reduction reactions could target the pyridinyl or chlorobenzyl groups, potentially leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles/electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-chlorobenzyl)-1-(pyridin-2-yloxy)butan-2-amine could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the production of specialty chemicals or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for N-(4-chlorobenzyl)-1-(pyridin-2-yloxy)butan-2-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-1-(pyridin-2-yloxy)butan-2-amine analogs: Compounds with similar structures but different substituents.
Other pyridinyl derivatives: Compounds containing the pyridinyl group but with different functional groups attached.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H19ClN2O |
---|---|
Molecular Weight |
290.79 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-pyridin-2-yloxybutan-2-amine |
InChI |
InChI=1S/C16H19ClN2O/c1-2-15(12-20-16-5-3-4-10-18-16)19-11-13-6-8-14(17)9-7-13/h3-10,15,19H,2,11-12H2,1H3 |
InChI Key |
YVMBBVFQOIUZLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC1=CC=CC=N1)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.